Ethyl 4-bromo-1H-indole-2-carboxylate

Description

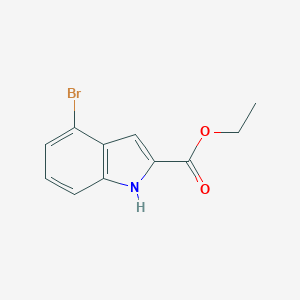

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-bromo-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPDUPLMXYEJAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451002 | |

| Record name | Ethyl 4-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103858-52-2 | |

| Record name | Ethyl 4-bromo-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-bromo-1H-indole-2-carboxylate chemical structure and properties

Introduction: Ethyl 4-bromo-1H-indole-2-carboxylate is a heterocyclic organic compound featuring an indole core structure. The strategic placement of a bromine atom at the 4-position and an ethyl carboxylate group at the 2-position makes it a valuable and versatile intermediate in synthetic organic chemistry. This guide provides an in-depth overview of its chemical structure, properties, synthesis, and its significance as a building block in the development of pharmacologically active molecules.

Chemical Structure and Properties

The molecule consists of a bicyclic structure, with a benzene ring fused to a pyrrole ring. The bromine substituent is located on the benzene portion of the core, while the ethyl ester group is attached to the pyrrole ring.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 103858-52-2 | |

| Molecular Formula | C₁₁H₁₀BrNO₂ | [1][2] |

| Molecular Weight | 268.11 g/mol | [2] |

| Appearance | White to yellow solid/powder | [3][4] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1][4] |

| SMILES | O=C(C(N1)=CC2=C1C=CC=C2Br)OCC | [1] |

| InChI Key | LWRLKENDQISGEU-UHFFFAOYSA-N |[2] |

Spectroscopic Data: While specific spectral data for this compound is not readily available in the provided search results, the following are expected characteristics based on its structure and data for analogous compounds[5][6]:

-

¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group protons, distinct aromatic protons in the 7-8 ppm range, and a broad singlet for the N-H proton of the indole ring, typically above 8.5 ppm.

-

¹³C NMR: Carbon signals for the ethyl ester, aromatic carbons (with the carbon attached to bromine showing a characteristic shift), and the indole ring carbons are expected.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the ester (around 1700 cm⁻¹), and C-Br stretching in the lower frequency region.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M]+ and [M+2]+ in an approximate 1:1 ratio.

Caption: 2D structure of this compound.

Synthesis Protocols

The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. A common and effective method is the Fischer indole synthesis. While a specific protocol for the 4-bromo derivative was not found, a general procedure can be outlined based on the synthesis of structurally similar compounds.[7][8]

Experimental Protocol: Fischer Indole Synthesis (General Procedure)

-

Step 1: Formation of Hydrazone.

-

To a solution of 3-bromophenylhydrazine hydrochloride (1.0 eq) in ethanol, add ethyl pyruvate (1.1 eq).

-

Heat the mixture to reflux for approximately 5-10 minutes.

-

Cool the reaction mixture to room temperature, allowing the corresponding ethyl pyruvate-3-bromophenylhydrazone to precipitate.

-

Collect the solid product by filtration and dry under vacuum.

-

-

Step 2: Cyclization.

-

Suspend the dried hydrazone (1.0 eq) in a suitable high-boiling solvent such as ethylene glycol.

-

Add a Lewis acid catalyst, for example, anhydrous zinc chloride (ZnCl₂) or polyphosphoric acid (PPA).

-

Heat the mixture to 150-170°C under a nitrogen atmosphere for 2-5 hours, monitoring the reaction by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

-

Step 3: Purification.

-

Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

-

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous pharmaceutical agents.[9][10] Bromo-substituted indole derivatives, such as this compound, serve as crucial intermediates for creating molecular diversity. The bromine atom acts as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various aryl, alkyl, or amino groups.[11] The ester moiety can be easily hydrolyzed to the corresponding carboxylic acid or converted into amides, hydrazides, and other functional groups.[11][12]

Derivatives of bromo-indole-2-carboxylic acids have shown significant potential as inhibitors of key signaling pathways implicated in cancer.[11] Specifically, they have been investigated as inhibitors of receptor tyrosine kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are critical regulators of cell proliferation and angiogenesis in tumors.[11]

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by indole derivatives.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not detailed in the search results, data from closely related bromo-indole compounds suggest that it should be handled with care.[3][13][14]

Table 2: General Safety Information

| Hazard Class | Description | Precautionary Statements |

|---|---|---|

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[3][13] | P261: Avoid breathing dust. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection.[1][3] |

| Skin Irritation | Causes skin irritation.[3][14] | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3] |

| Eye Irritation | Causes serious eye irritation.[3][14] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |

| Target Organ Toxicity | May cause respiratory irritation.[3][14] | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3] |

Handling Recommendations: Use only in a well-ventilated area or under a chemical fume hood.[3] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Store in a tightly closed container in a dry, cool place.[3][15]

References

- 1. 103858-52-2|this compound|BLD Pharm [bldpharm.com]

- 2. Ethyl 5-bromoindole-2-carboxylate 95 16732-70-0 [sigmaaldrich.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Page loading... [guidechem.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. Ethyl indole-2-carboxylate(3770-50-1) 1H NMR spectrum [chemicalbook.com]

- 7. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Physical and chemical properties of Ethyl 4-bromo-1H-indole-2-carboxylate

An In-depth Technical Guide to Ethyl 4-bromo-1H-indole-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a halogenated heterocyclic compound that serves as a crucial building block in organic synthesis. Its indole core is a privileged scaffold found in numerous biologically active molecules and pharmaceuticals. The presence of a bromine atom at the 4-position and an ethyl ester group at the 2-position provides versatile handles for further chemical modification, making it a valuable intermediate in the development of novel therapeutic agents and functional materials. This document provides a comprehensive overview of its known physical, chemical, and safety properties, alongside relevant experimental protocols.

Core Properties and Identification

The fundamental identifiers and properties of this compound are summarized below. These data are essential for substance identification, handling, and experimental design.

Table 1: General and Identification Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 103858-52-2 | [1][2][3] |

| Molecular Formula | C₁₁H₁₀BrNO₂ | [1][3] |

| Molecular Weight | 268.11 g/mol | [2] |

| Synonyms | 4-Bromoindole-2-carboxylic acid ethyl ester; 4-Bromo-1H-indole-2-carboxylic acid ethyl ester | [1] |

| InChI Key | KNPDUPLMXYEJAU-UHFFFAOYSA-N | |

Physical and Chemical Properties

Table 2: Physical Properties

| Property | Value | Notes |

|---|---|---|

| Melting Point | Data not available | A related compound, ethyl 5-bromoindole-2-carboxylate, has a melting point of 165 °C[4]. |

| Boiling Point | Data not available | Predicted boiling point for the 5-bromo isomer is 394.7±22.0 °C[4]. |

| Appearance | Solid (inferred) | The form is not explicitly stated, but related indole carboxylates are typically solids at room temperature[4][5]. |

| Solubility | Data not available | Expected to be soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane. |

Spectral Data

While specific spectra for this compound are not publicly provided, vendors indicate the availability of analytical data such as ¹H NMR, HPLC, and LC-MS for purchased lots, which are standard for structural confirmation and purity assessment.[6]

Reactivity and Stability

This compound is a stable compound under standard laboratory conditions. Its reactivity is centered around three main functional groups:

-

Indole N-H: The nitrogen proton is acidic and can be deprotonated with a suitable base to allow for N-alkylation or N-arylation, a common strategy in indole chemistry.

-

Aromatic Ring: The bromine atom at the C4 position can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents to the indole core. The electron-rich indole ring is also susceptible to electrophilic substitution, although the ester group at C2 is deactivating.

-

Ethyl Ester: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-bromo-1H-indole-2-carboxylic acid. This acid can then be used in amide coupling reactions or other carboxylate chemistries.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound.

Table 3: GHS Hazard Information

| Category | Information | Source |

|---|---|---|

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

It is recommended to handle this compound in a well-ventilated fume hood using standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Some suppliers note the need for cold-chain transportation, suggesting that storage in a cool, dry place is advisable to ensure long-term stability.[6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound, based on established procedures for analogous compounds.

Synthesis via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable method for preparing indole derivatives. The following protocol is adapted from a procedure for a structurally similar compound, ethyl 4-bromo-7-methylindole-2-carboxylate.[7]

Step 1: Formation of Hydrazone

-

In a reaction vessel equipped with a stirrer and reflux condenser, dissolve 5-bromo-2-methylphenylhydrazine hydrochloride (1 equivalent) in ethanol.

-

Heat the solution to facilitate dissolution.

-

Slowly add ethyl pyruvate (1.1 equivalents) to the solution.

-

Heat the mixture to reflux and maintain for approximately 5-10 minutes.

-

Cool the reaction mixture to room temperature to allow the precipitation of the ethyl pyruvate-5-bromo-2-methylphenylhydrazone product.

-

Collect the solid product by filtration and dry thoroughly.

Step 2: Cyclization to Indole

-

Charge a reactor with the dried hydrazone from Step 1.

-

Add a catalyst, such as anhydrous zinc chloride, and a high-boiling solvent like ethylene glycol.

-

Blanket the reaction with an inert atmosphere (e.g., nitrogen).

-

Heat the mixture to 150-170 °C and maintain for 2-4.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and proceed with standard aqueous workup and extraction with an organic solvent (e.g., ethyl acetate).

-

The crude product is then purified via column chromatography.

Caption: Workflow for the Fischer Indole Synthesis of the target compound.

General Purification and Analysis Protocol

Purification:

-

The crude product obtained from synthesis is typically purified using silica gel column chromatography.[8]

-

A solvent system of ethyl acetate and a non-polar solvent like hexane or petroleum ether is commonly employed.

-

The polarity of the eluent is gradually increased to isolate the desired product from impurities. Fractions are collected and monitored by TLC.

Analysis:

-

Thin Layer Chromatography (TLC): Used to monitor reaction progress and identify fractions containing the product during chromatography.

-

High-Performance Liquid Chromatography (HPLC): Employed to determine the purity of the final compound.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule.

-

Mass Spectrometry (MS): Techniques like LC-MS are used to confirm the molecular weight of the compound.[6]

Conclusion

This compound is a well-defined chemical intermediate with a clear profile of reactivity centered on its N-H, C-Br, and ester functionalities. While some experimental physical data points are sparse in the literature, its identity, safety profile, and synthetic utility are well-established. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in synthetic chemistry and drug discovery programs.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound - [sigmaaldrich.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. Ethyl 5-Bromoindole-2-carboxylate | 16732-70-0 [chemicalbook.com]

- 5. Ethyl 4-bromopyrrole-2-carboxylate 97 433267-55-1 [sigmaaldrich.com]

- 6. 103858-52-2|this compound|BLD Pharm [bldpharm.com]

- 7. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

A Technical Guide to the Spectral Analysis of Ethyl 4-bromo-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 4-bromo-1H-indole-2-carboxylate. Due to the limited availability of public spectral data for this specific compound, this guide presents the spectral data for the closely related analogue, Ethyl 1H-indole-2-carboxylate , as a reference. The expected variations in the spectra due to the 4-bromo substitution are also discussed. This document is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of indole derivatives in drug discovery and development.

Spectral Data Summary

The following tables summarize the key spectral data for Ethyl 1H-indole-2-carboxylate.

Table 1: ¹H NMR Spectral Data of Ethyl 1H-indole-2-carboxylate

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.90 | br s | - | NH |

| 7.66 | d | 8.0 | H-4 |

| 7.43 | d | 8.3 | H-7 |

| 7.29 | t | 7.7 | H-6 |

| 7.12 | t | 7.5 | H-5 |

| 7.08 | s | - | H-3 |

| 4.40 | q | 7.1 | -OCH₂CH₃ |

| 1.41 | t | 7.1 | -OCH₂CH₃ |

Solvent: CDCl₃. Spectrometer frequency: 400 MHz.

Expected Influence of 4-Bromo Substitution: The introduction of a bromine atom at the C-4 position is expected to cause a downfield shift for the adjacent protons (H-3 and H-5) due to its electron-withdrawing inductive effect. The coupling patterns of the aromatic protons would also be altered.

Table 2: ¹³C NMR Spectral Data of Ethyl 1H-indole-2-carboxylate

| Chemical Shift (δ) ppm | Assignment |

| 162.5 | C=O |

| 136.6 | C-7a |

| 127.8 | C-3a |

| 126.3 | C-2 |

| 124.6 | C-6 |

| 122.3 | C-4 |

| 120.6 | C-5 |

| 111.4 | C-7 |

| 102.5 | C-3 |

| 61.5 | -OCH₂CH₃ |

| 14.5 | -OCH₂CH₃ |

Solvent: CDCl₃. Spectrometer frequency: 100 MHz.

Expected Influence of 4-Bromo Substitution: The carbon atom directly attached to the bromine (C-4) would experience a significant downfield shift. The chemical shifts of the neighboring carbon atoms would also be affected.

Table 3: IR Spectral Data of Ethyl 1H-indole-2-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 | Strong, Broad | N-H Stretch |

| 1680 | Strong | C=O Stretch (Ester) |

| 1520, 1450 | Medium | C=C Aromatic Stretch |

| 1240 | Strong | C-O Stretch (Ester) |

| 750 | Strong | C-H Bending (ortho-disubstituted) |

Sample preparation: KBr pellet.

Expected Influence of 4-Bromo Substitution: The IR spectrum of this compound would be very similar to the unsubstituted analogue. A C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹, but it may be weak and difficult to assign definitively.

Table 4: Mass Spectrometry Data of Ethyl 1H-indole-2-carboxylate

| m/z | Relative Intensity (%) | Assignment |

| 189 | 100 | [M]⁺ |

| 144 | 85 | [M - OCH₂CH₃]⁺ |

| 116 | 60 | [M - COOCH₂CH₃]⁺ |

Ionization method: Electron Ionization (EI).

Expected Influence of 4-Bromo Substitution: The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The molecular ion peaks would be at m/z 267 and 269. The fragmentation pattern would be similar, with fragments also showing this isotopic signature.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Pulse width: 30-45°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 1024-4096

-

Relaxation delay: 2.0 s

-

Pulse width: 30°

-

Spectral width: 0 to 220 ppm

-

Proton decoupling: Broadband decoupling is applied to simplify the spectrum to singlets for each carbon.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

-

2.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for samples in solution.

-

Ionization: Electron Ionization (EI) is a common method for volatile and thermally stable compounds. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

Solubility Profile of Ethyl 4-bromo-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 4-bromo-1H-indole-2-carboxylate, a key intermediate in various synthetic and medicinal chemistry applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility in common laboratory solvents. It includes a detailed experimental protocol based on the reliable shake-flask method, a qualitative discussion on expected solubility based on the compound's structure, and a proposed synthetic workflow. This guide aims to equip researchers with the necessary tools and information to effectively work with this compound.

Introduction

This compound (CAS No: 103858-52-2) is a substituted indole derivative.[1][2][3][4] The indole scaffold is a prominent feature in many biologically active compounds and pharmaceuticals. Understanding the solubility of this particular derivative is crucial for its application in drug design, process development, and various chemical syntheses. Solubility dictates the choice of solvents for reactions, purification methods like crystallization, and formulation strategies for potential therapeutic agents. This guide provides a foundational understanding of its likely solubility and the means to quantify it.

Predicted Solubility Profile

Based on the chemical structure of this compound, a qualitative prediction of its solubility can be made. The molecule possesses both hydrophobic and moderately polar characteristics. The ethyl ester and the indole nitrogen's ability to act as a hydrogen bond donor introduce some polarity. However, the bulky brominated benzene ring portion of the indole structure is largely nonpolar.

It is therefore anticipated that this compound will exhibit:

-

Low solubility in highly polar protic solvents like water .

-

Moderate to good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) .

-

Good solubility in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone .

-

Moderate solubility in alcohols such as ethanol and methanol .

These predictions are based on the general principle of "like dissolves like". For precise, quantitative data, experimental determination is necessary.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| Acetone | 25 | Shake-Flask | ||

| Ethyl Acetate | 25 | Shake-Flask | ||

| Dichloromethane | 25 | Shake-Flask | ||

| Chloroform | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||

| N,N-Dimethylformamide (DMF) | 25 | Shake-Flask |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

4.1. Materials

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO, etc.)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes for standard and sample preparation

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). A preliminary experiment can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, let the vials stand to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of the diluted solution using a validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

-

4.3. Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Synthetic Pathway Overview

This compound can be synthesized through various methods, with a common approach being the Fischer indole synthesis. This involves the reaction of a substituted phenylhydrazine with a pyruvate derivative.

5.1. Proposed Synthesis Workflow

References

The Biological Frontier of Ethyl 4-bromo-1H-indole-2-carboxylate Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of a bromine atom, particularly at the 4-position of the indole ring, coupled with an ethyl carboxylate at the 2-position, gives rise to a class of molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of Ethyl 4-bromo-1H-indole-2-carboxylate derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development in this promising area.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Derivatives of the this compound scaffold have emerged as a noteworthy class of compounds with potent antiproliferative activities against various cancer cell lines. While specific data for derivatives directly from this core structure is still emerging, studies on closely related bromo-indole structures provide significant insights into their potential mechanisms and efficacy.

Quantitative Anticancer Data

The following table summarizes the anticancer activity of representative bromo-indole derivatives, highlighting their potency against different cancer cell lines. It is important to note that these are analogues, and the activity of direct derivatives of this compound may vary.

| Compound/Derivative Class | Cancer Cell Line | Assay | IC50 / Activity | Reference |

| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (5-bromo derivative) | T47D (Breast Cancer) | Cytotoxicity Assay | IC50 = 2.4 µM | [1] |

| 1H-indole-2-carboxylic acid derivatives | Bel-7402, SMMC-7721, SNU-387, Hep G2, Hep 3B (Liver Cancer) | Anti-proliferation Assay | Potent inhibitory activities | [2] |

Mechanism of Action: Disruption of Mitosis and Signaling Pathways

The anticancer effects of bromo-indole derivatives are often attributed to their ability to interfere with critical cellular processes such as mitosis and key signaling pathways that regulate cell growth and survival. One of the proposed mechanisms involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Caption: Proposed mechanism of mitotic inhibition by bromo-indole derivatives.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The indole nucleus is a well-established pharmacophore in the development of antimicrobial agents. The introduction of a bromine atom can enhance the lipophilicity and electronic properties of the molecule, often leading to improved antibacterial and antifungal activities.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The table below presents MIC values for 5-bromo-indole-2-carboxamide derivatives, which are structurally related to the core topic and indicate the potential of this class of compounds.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide (7a) | Escherichia coli | 0.35 | [3] |

| Pseudomonas aeruginosa | 0.45 | [3] | |

| Klebsiella pneumoniae | 0.55 | [3] | |

| Salmonella Typhi | 0.65 | [3] | |

| 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide (7b) | Escherichia coli | 0.40 | [3] |

| Pseudomonas aeruginosa | 0.50 | [3] | |

| Klebsiella pneumoniae | 0.60 | [3] | |

| Salmonella Typhi | 0.70 | [3] | |

| 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamide (7c) | Escherichia coli | 0.38 | [3] |

| Pseudomonas aeruginosa | 0.48 | [3] | |

| Klebsiella pneumoniae | 0.58 | [3] | |

| Salmonella Typhi | 0.68 | [3] |

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a wide range of diseases. Bromo-indole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key pro-inflammatory mediators.

Quantitative Anti-inflammatory Data

The following table summarizes the anti-inflammatory activity of various brominated indoles, showcasing their ability to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), crucial mediators in the inflammatory cascade.

| Compound | Assay | IC50 | Reference |

| 6-Bromoindole | NO Inhibition (LPS-stimulated RAW264.7 cells) | 30.8 µg/mL | [4] |

| TNF-α Inhibition (LPS-stimulated RAW264.7 cells) | 43.03 µg/mL | [4] | |

| 5-Bromoisatin | NO Inhibition (LPS-stimulated RAW264.7 cells) | > 6-Bromoisatin | [4] |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | NO Inhibition (LPS-induced RAW264.7 cells) | IC50 = 10.992 µM (for compound 13b) | [5] |

| IL-6 Inhibition (LPS-induced RAW264.7 cells) | IC50 = 2.294 µM (for compound 13b) | [5] | |

| TNF-α Inhibition (LPS-induced RAW264.7 cells) | IC50 = 12.901 µM (for compound 13b) | [5] |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of bromo-indole derivatives is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway by bromo-indole derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are protocols for the key assays cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound.

-

Media Preparation: Prepare Mueller-Hinton agar plates.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Evenly spread the inoculum over the surface of the agar plate.

-

Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume of the test compound solution to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each well.

LPS-Induced Nitric Oxide (NO) Production Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of NO in macrophages stimulated with lipopolysaccharide (LPS).

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess reagent and incubate for 10-15 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the concentration of nitrite as an indicator of NO production and calculate the percentage of inhibition.

Conclusion

Derivatives of this compound represent a promising class of compounds with diverse biological activities. The available data on related bromo-indole structures strongly suggest their potential as anticancer, antimicrobial, and anti-inflammatory agents. The detailed experimental protocols and visualized pathways provided in this guide are intended to facilitate further research into this exciting area of medicinal chemistry. Future studies should focus on the synthesis and evaluation of a broader range of derivatives of this specific scaffold to fully elucidate their therapeutic potential and structure-activity relationships.

References

- 1. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Potential Mechanism of Action for Bromo-Indole Compounds: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bromo-indole compounds, a diverse class of metabolites predominantly found in marine organisms, have emerged as a significant area of interest in medicinal chemistry and drug discovery.[1][2] Characterized by an indole nucleus substituted with one or more bromine atoms, these natural and synthetic compounds exhibit a wide spectrum of potent biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.[3][4] The presence and position of the bromine atom(s) often enhance lipophilicity and modulate the electronic properties of the indole scaffold, leading to increased potency and target selectivity compared to their non-halogenated counterparts.[3] This technical guide provides an in-depth overview of the core mechanisms of action for bromo-indole compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Anti-inflammatory Activity: Modulation of NF-κB Signaling

A primary mechanism underlying the anti-inflammatory effects of bromo-indole compounds is the potent inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that orchestrates the expression of pro-inflammatory genes. In response to stimuli like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and cyclooxygenases (COX-1, COX-2).[1][3]

Certain bromo-indoles, including 6-bromoindole and its derivatives isolated from marine sources, have been shown to prevent the nuclear translocation of NF-κB in stimulated macrophages.[1][3] This action effectively suppresses the downstream inflammatory cascade, highlighting their therapeutic potential for inflammatory diseases.

Data Presentation: Inhibition of Nitric Oxide Production

The anti-inflammatory activity of bromo-indole compounds is often quantified by their ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophage cell lines, such as RAW 264.7.

| Compound | Cell Line | IC₅₀ (µM) for NO Inhibition | Source |

| 6-Bromoisatin | RAW 264.7 | 15.2 | [3] |

| Barettin | Dendritic Cells | 21.0 (for IL-12p40) | [2] |

| 8,9-dihydrobarettin | Dendritic Cells | 11.8 (for IL-10) | [2] |

Experimental Protocol: Nitric Oxide Production Inhibition Assay

This protocol outlines the measurement of NO production in LPS-stimulated macrophages using the Griess assay.[3]

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[3]

-

Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test bromo-indole compounds. Pre-treat the cells for 1 hour.[3]

-

LPS Stimulation: Add lipopolysaccharide (LPS) to each well to a final concentration of 1 µg/mL to induce an inflammatory response (excluding the negative control group).[3]

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[3]

-

Nitrite Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.[3]

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC₅₀ value.

Anticancer Activity: Multi-Targeted Mechanisms

Bromo-indole derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of key oncogenic signaling pathways and the disruption of cell division.[5][6]

Inhibition of Receptor Tyrosine Kinases (RTKs)

A prominent mechanism is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6] EGFR is a critical regulator of cell proliferation, and its overactivation is a hallmark of many cancers. Certain 5-bromoindole derivatives act as potent inhibitors of EGFR tyrosine kinase, which blocks downstream signaling pathways (e.g., RAS/MAPK, PI3K/Akt), leading to cell cycle arrest and the induction of apoptosis.[6]

Data Presentation: In Vitro Cytotoxicity

The anticancer efficacy of bromo-indole derivatives is commonly evaluated by their cytotoxicity against various human cancer cell lines, with results expressed as IC₅₀ values.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |

| Spirotryprostatin G (10) | HL-60 | Leukemia | 6.0 | [7] |

| Cyclotryprostatin F (11) | MCF-7 | Breast | 7.6 | [7] |

| Cyclotryprostatin G (12) | MCF-7 | Breast | 10.8 | [7] |

| 6-Bromoisatin | HeLa | Cervical | 25.5 | [3] |

| Bromo-substituted Indole-Benzimidazole Conjugate | T47D | Breast | Promising antiproliferation | [5] |

Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[3]

-

Cell Seeding: Plate cancer cells (e.g., A549, HepG2, MCF-7) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the bromo-indole compound for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm.

-

Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

Aryl Hydrocarbon Receptor (AhR) Agonism

Several naturally occurring marine brominated indoles have been identified as direct ligands and agonists of the Aryl Hydrocarbon Receptor (AhR).[8] The AhR is a ligand-activated transcription factor involved in regulating genes related to xenobiotic metabolism (e.g., CYP1A1), development, and immune responses. Upon ligand binding in the cytoplasm, the AhR translocates to the nucleus, dimerizes with ARNT (AhR Nuclear Translocator), and binds to Dioxin Response Elements (DREs) in the promoter region of target genes, initiating their transcription.[8] The identification of bromo-indoles as AhR agonists opens new avenues for investigating their physiological roles and potential toxicological effects.[8]

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to confirm the ability of activated AhR to bind to its specific DNA recognition sequence (DRE).[8]

-

Preparation of Nuclear Extracts: Incubate cells (e.g., HepG2) or cytosol preparations with the test bromo-indole compound (or a known agonist like TCDD) to induce AhR activation and nuclear translocation.[8] Prepare nuclear extracts containing the activated transcription factors.

-

Probe Labeling: Synthesize a short, double-stranded DNA oligonucleotide containing the DRE consensus sequence and label it with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin).

-

Binding Reaction: Incubate the labeled DRE probe with the nuclear extract in a binding buffer. The activated AhR-ARNT complex in the extract will bind to the DRE probe.

-

Electrophoresis: Separate the protein-DNA complexes from the free, unbound probe using non-denaturing polyacrylamide gel electrophoresis (PAGE). The larger protein-DNA complexes migrate more slowly through the gel than the free probe.

-

Detection: Visualize the bands by autoradiography (for ³²P) or a chemiluminescent/colorimetric detection method (for non-radioactive tags). A "shifted" band indicates the formation of the AhR-DRE complex.[8]

Antimicrobial Activity

Bromo-indole compounds also exhibit notable antimicrobial properties, making them candidates for the development of new antibiotics.[3][9] Their mechanism often involves the disruption of bacterial cell membranes or the inhibition of essential metabolic pathways.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The antimicrobial potency is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that completely inhibits visible bacterial growth.

| Compound | Bacteria | MIC (µg/mL) | Source |

| Tulongicin A | Bacillus subtilis | 8 | [3] |

| Tulongicin A | Staphylococcus aureus | 16 | [3] |

| Dibromodeoxytopsentin (56) | Staphylococcus aureus | 22.7 µM | [2] |

Experimental Protocol: Broth Microdilution MIC Assay

This is a standard method for determining the MIC of an antimicrobial agent.[3]

-

Compound Preparation: Perform serial two-fold dilutions of the bromo-indole compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from an overnight culture.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria in broth, no compound) and a negative control (broth only).[3]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[3]

-

MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound where no bacterial growth is observed.[3]

Conclusion

Bromo-indole compounds represent a versatile and privileged chemical scaffold with a remarkable breadth of biological activities.[3] Their potential mechanisms of action are multifaceted, ranging from the specific inhibition of enzymes and transcription factors in inflammatory and oncogenic pathways to broader antimicrobial effects and modulation of xenobiotic response pathways like the AhR. The structure-activity relationships, often linked to the position and degree of bromination, provide a compelling framework for the rational design of novel and more potent therapeutic agents.[3] Further exploration of these mechanisms will be crucial for translating the therapeutic promise of bromo-indole compounds into clinical applications for a variety of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Naturally-Occurring Marine Brominated Indoles are Aryl Hydrocarbon Receptor Ligands/Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biosynth.com [biosynth.com]

Literature review on the synthesis and applications of substituted indole-2-carboxylates

An In-depth Technical Guide to the Synthesis and Applications of Substituted Indole-2-carboxylates

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the synthesis and multifaceted applications of substituted indole-2-carboxylates. This privileged scaffold is a cornerstone in medicinal chemistry and organic synthesis, forming the basis for numerous therapeutic agents and valuable chemical intermediates. This document outlines key synthetic methodologies, details their significant applications supported by quantitative data, provides representative experimental protocols, and illustrates core concepts through logical diagrams.

Synthesis of Substituted Indole-2-carboxylates

The construction of the indole-2-carboxylate core can be achieved through several classic and modern synthetic strategies. The choice of method often depends on the desired substitution pattern, substrate availability, and reaction scalability.

Fischer Indole Synthesis

The Fischer indole synthesis is a robust and widely used method for constructing the indole nucleus.[1][2] It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a substituted phenylhydrazine and an α-keto acid or its ester, such as ethyl pyruvate.[1][3] The reaction proceeds through a[4][4]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring.[1][5]

Reissert Indole Synthesis

The Reissert synthesis provides a direct route to indole-2-carboxylic acids.[6] The process begins with the condensation of an o-nitrotoluene derivative with diethyl oxalate in the presence of a strong base like potassium ethoxide.[6] The resulting ethyl o-nitrophenylpyruvate undergoes reductive cyclization using reagents such as zinc in acetic acid or ferrous sulfate and ammonia, which reduces the nitro group to an amine that subsequently cyclizes to form the indole-2-carboxylic acid.[6][7] The final product can be decarboxylated upon heating if the unsubstituted indole is desired.[7]

Palladium-Catalyzed Syntheses

Modern organometallic chemistry offers several powerful palladium-catalyzed methods for indole synthesis, valued for their functional group tolerance and versatility.

-

Larock Indole Synthesis: This method involves the palladium-catalyzed heteroannulation of an o-haloaniline (typically iodo- or bromo-substituted) with a disubstituted alkyne.[8][9] The reaction proceeds under relatively mild conditions and has a broad substrate scope, enabling the synthesis of complex, highly substituted indoles.[9][10] Key components of the catalytic system include a palladium source (e.g., Pd(OAc)₂), a base (e.g., K₂CO₃), and often a chloride source like LiCl.[4][8]

-

Mori-Ban-Hegedus Synthesis (Intramolecular Heck Cyclization): This strategy relies on an intramolecular Heck reaction, where a palladium catalyst facilitates the cyclization of an o-haloaniline derivative bearing an olefinic group.[11][12] This approach is particularly effective for creating the indole core within complex molecular architectures.[13]

-

Aerobic C-H Amination: A more recent development is the direct oxidative C-H amination of 2-acetamido-3-aryl-acrylates.[14] This reaction uses a Pd(II) catalyst and molecular oxygen as the terminal oxidant, representing an atom-economical approach to forming the N-acetylated indole-2-carboxylate product, which can be readily deprotected.[14]

Applications of Substituted Indole-2-carboxylates

The indole-2-carboxylate scaffold is a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its derivatives have been extensively explored for various therapeutic applications.

Antiviral Agents

Indole-2-carboxylic acid derivatives have emerged as potent inhibitors of viral enzymes, particularly HIV-1 integrase.[15][16] The core structure, featuring the indole nitrogen and the C2-carboxylate, effectively chelates the two essential Mg²⁺ ions within the enzyme's active site, disrupting the strand transfer process crucial for viral replication.[15][17] Structural optimization has led to compounds with nanomolar inhibitory activity.[16][18] Additionally, other derivatives have demonstrated broad-spectrum antiviral activity against viruses such as Influenza A and Coxsackie B3.[19]

Anticancer Agents

The versatility of the indole-2-carboxylate framework has been leveraged to develop anticancer agents with diverse mechanisms of action.

-

Kinase Inhibition: By incorporating additional heterocyclic moieties like thiazole, researchers have developed potent multi-targeted kinase inhibitors that target key signaling proteins such as EGFR, HER2, and CDK2, leading to cell cycle arrest and apoptosis.[20][21]

-

Targeting Protein-Protein Interactions: Derivatives have been designed to inhibit the 14-3-3η protein, a target in liver cancer, showing potent activity against chemotherapy-resistant cell lines.[22][23]

-

Tubulin Polymerization Inhibition: Hybrid molecules combining the indole scaffold with chalcone or acrylamide moieties act as effective anti-tubulin agents, disrupting microtubule dynamics and inducing apoptosis in cancer cells.[22]

Antimicrobial Agents

-

Anti-mycobacterial Activity: Indole-2-carboxamides are a promising class of agents against Mycobacterium tuberculosis. They have been shown to target the essential mycolic acid transporter MmpL3.[3] Certain derivatives exhibit potent activity with high selectivity indices, indicating low toxicity to mammalian cells.[24]

-

Antimalarial Activity: The scaffold has been optimized to yield derivatives with significant activity against Plasmodium falciparum, the parasite responsible for malaria.[25] These compounds interfere with the homeostasis of the parasite's digestive vacuole.[25]

Quantitative Data Summary

The following tables summarize the biological activities of representative substituted indole-2-carboxylate derivatives from the literature.

Table 1: Antiviral Activity of Indole-2-Carboxylate Derivatives

| Compound Reference | Viral Target | Assay | Activity (IC₅₀) | Citation(s) |

| 17a | HIV-1 Integrase | Strand Transfer | 3.11 µM | [15][17] |

| 20a | HIV-1 Integrase | Strand Transfer | 0.13 µM | [16][18] |

| 8f | Coxsackie B3 Virus | CPE Inhibition | >17.1 (SI) | [19] |

| 14f | Influenza A | CPE Inhibition | 7.53 µM | [19] |

IC₅₀: Half-maximal inhibitory concentration. SI: Selectivity Index.

Table 2: Anticancer Activity of Indole-2-Carboxylate Derivatives

| Compound Reference | Cancer Cell Line | Target/Mechanism | Activity (IC₅₀) | Citation(s) |

| 6i | MCF-7 (Breast) | Multi-kinase | 6.10 µM | [20] |

| 5d, 5e, 5h | MCF-7 (Breast) | EGFR/CDK2 | 0.95 - 1.50 µM (GI₅₀) | [21] |

| C11 | Bel-7402/5-Fu (Liver) | 14-3-3η Protein | 4.55 µM | [22][23] |

| Compound 4 | Various | Tubulin & TrxR | 6 - 35 nM | [22] |

GI₅₀: 50% growth inhibition.

Table 3: Antimicrobial Activity of Indole-2-Carboxamide Derivatives

| Compound Reference | Organism | Target | Activity (MIC) | Citation(s) |

| 3 | M. tuberculosis | MmpL3 | 0.68 µM | [24] |

| 8g | M. tuberculosis H37Rv | MmpL3 | 0.32 µM | [24] |

| 6a | P. falciparum NF54 | Not specified | 0.84 µM | [25] |

MIC: Minimum Inhibitory Concentration.

Detailed Experimental Protocols

The following are representative, generalized protocols for the synthesis of key intermediates and final products based on methods cited in the literature.

Protocol 1: Fischer Indole Synthesis of Ethyl 4,6-dimethyl-1H-indole-2-carboxylate

This protocol is adapted from procedures used for synthesizing substituted indole-2-carboxylates.[3]

-

Hydrazone Formation and Cyclization:

-

To a solution of 2,4-dimethylphenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol, add ethyl pyruvate (1.1 eq).

-

Add an acid catalyst, such as p-toluenesulfonic acid (pTsOH, 0.1 eq) or a few drops of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Cool the reaction mixture to room temperature. If a precipitate forms, filter the solid. Otherwise, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the title compound.

-

Protocol 2: Saponification to Indole-2-carboxylic Acid

This protocol is a standard procedure for ester hydrolysis.[3][21]

-

Hydrolysis:

-

Dissolve the ethyl indole-2-carboxylate derivative (1.0 eq) in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (NaOH, 3-5 eq) and heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete conversion of the starting ester.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the remaining aqueous solution with water and acidify to pH 2-3 with a cold aqueous solution of 1M hydrochloric acid (HCl).

-

Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the corresponding indole-2-carboxylic acid.

-

Protocol 3: Amide Coupling to form Indole-2-carboxamides

This protocol describes a standard amide bond formation using a coupling agent.[21][24]

-

Amide Formation:

-

To a stirred solution of the indole-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as BOP reagent (1.1 eq) or HATU (1.1 eq).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2-3 eq), and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC, typically 4-24 hours).

-

Dilute the reaction mixture with the solvent (e.g., DCM) and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-substituted indole-2-carboxamide.

-

References

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synarchive.com [synarchive.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 18. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

- 25. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Indole Derivative 3-(2-Bromoethyl)-1H-indole (BEI-9): A Promising Anticancer Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous biologically active molecules and pharmaceuticals.[1] Their versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. This technical guide focuses on a specific indole derivative with the molecular formula C11H10BrNO2, identified as 3-(2-bromoethyl)-1H-indole , also referred to in scientific literature as BEI-9. This document provides a comprehensive overview of its chemical properties, synthesis, and its potential as an anticancer agent, with a particular focus on its inhibitory effects on cancer cell proliferation and the NF-κB signaling pathway.

Chemical Identity and Synthesis

The IUPAC name for the C11H10BrNO2 indole derivative discussed herein is 3-(2-bromoethyl)-1H-indole . It is also known by other synonyms such as 1-Bromo-2-(3-indolyl)ethane and 2-(3-Indolyl)ethyl bromide.

Synthesis of 3-(2-bromoethyl)-1H-indole

A common synthetic route to obtain 3-(2-bromoethyl)-1H-indole involves the treatment of indole-3-ethanol with a brominating agent. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of 3-(2-bromoethyl)-1H-indole

-

Starting Material: Indole-3-ethanol

-

Reagent: Phosphorus tribromide (PBr3)

-

Solvent: Anhydrous diethyl ether or methylene chloride

Procedure:

-

Dissolve indole-3-ethanol in an inert solvent such as anhydrous diethyl ether or methylene chloride under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath to 0°C.

-

Slowly add phosphorus tribromide (PBr3) dropwise to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding ice-cold water.

-

Separate the organic layer and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3-(2-bromoethyl)-1H-indole.

Anticancer Activity of 3-(2-bromoethyl)-1H-indole (BEI-9)

BEI-9 has demonstrated significant potential as an anticancer agent by inhibiting the proliferation of various cancer cell lines. Its cytotoxic effects have been quantified, and the data is summarized in the table below.

Data Presentation: In Vitro Anticancer Activity of BEI-9

| Cell Line | Cancer Type | IC50 (µM) | Assay Used | Reference |

| SW480 | Colon Cancer | 12.5 | MTS & CellTiter-Glo | [2][3] |

| HCT116 | Colon Cancer | 5 | MTS & CellTiter-Glo | [2][3] |

Experimental Protocols for Biological Evaluation

The anticancer properties of BEI-9 have been elucidated through a series of in vitro assays. Detailed methodologies for these key experiments are provided below.

Cell Viability and Proliferation Assays

1. MTS Assay Protocol

The MTS assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of BEI-9 and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[4]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[4]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4] The absorbance is directly proportional to the number of viable cells.

2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol

This assay quantifies ATP, an indicator of metabolically active cells.

-

Assay Setup: Prepare opaque-walled 96-well plates with cells in culture medium.

-

Compound Incubation: Add BEI-9 at desired concentrations to the experimental wells.

-

Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[5]

-

Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[5]

-

Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]

-

Luminescence Reading: Record the luminescence using a luminometer.

Cell Migration Assay

Scratch Wound Healing Assay Protocol

This assay assesses the effect of BEI-9 on cancer cell migration.

-

Cell Monolayer Formation: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

-

Creating the "Wound": Use a sterile pipette tip to create a straight scratch across the cell monolayer.[6]

-

Debris Removal: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.[6]

-

Treatment: Add fresh culture medium containing the desired concentration of BEI-9.

-

Imaging: Capture images of the scratch at the beginning of the experiment (0 hours) and at regular intervals (e.g., every 12 or 24 hours) using a microscope.

-

Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration and wound closure.

Cell Cycle Analysis

Flow Cytometry with Propidium Iodide (PI) Staining Protocol

This technique is used to determine the effect of BEI-9 on the cell cycle distribution.

-

Cell Preparation: Culture cells with and without BEI-9 for a specified duration. Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.[7]

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[8]

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[7]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protein Expression Analysis

Western Blotting Protocol for Cyclin D1 and Cyclin A

Western blotting is employed to investigate the effect of BEI-9 on the expression levels of key cell cycle regulatory proteins.

-

Cell Lysis: Treat cells with BEI-9, then lyse them in RIPA buffer containing protease inhibitors.[9]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Cyclin D1, Cyclin A, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

BEI-9 has been identified as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of genes involved in inflammation, cell survival, and proliferation.[2] The canonical NF-κB pathway is a key player in cancer progression.

NF-κB Luciferase Reporter Assay Protocol

This assay is used to quantify the inhibitory effect of BEI-9 on NF-κB transcriptional activity.

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid.

-

Compound Treatment: Treat the transfected cells with BEI-9.

-

Pathway Activation: Stimulate the NF-κB pathway using an activator such as tumor necrosis factor-alpha (TNF-α).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using appropriate substrates.[11] The ratio of firefly to Renilla luciferase activity indicates the level of NF-κB activation.

Signaling Pathway Diagram

The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition by 3-(2-bromoethyl)-1H-indole (BEI-9).

Caption: Canonical NF-κB signaling pathway and inhibition by BEI-9.

Conclusion

3-(2-Bromoethyl)-1H-indole (BEI-9) is a promising indole derivative with demonstrated anticancer activity. Its ability to inhibit the proliferation of colon cancer cells and suppress the pro-survival NF-κB signaling pathway highlights its potential for further investigation in drug discovery and development. The detailed experimental protocols provided in this guide offer a framework for researchers to replicate and expand upon the existing findings. Future studies should focus on elucidating the precise molecular targets of BEI-9 and evaluating its efficacy and safety in preclinical in vivo models.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]

- 2. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. promega.com [promega.com]

- 6. clyte.tech [clyte.tech]

- 7. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. bio-rad.com [bio-rad.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Therapeutic Landscape of Ethyl 4-bromo-1H-indole-2-carboxylate Analogs

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to form hydrogen bonds allow it to interact with a wide range of biological targets. Within this class, analogs of Ethyl 4-bromo-1H-indole-2-carboxylate, which feature an indole core with ester and bromine functionalities, have emerged as versatile precursors for developing targeted therapeutics. The strategic placement of the bromine atom and the reactive carboxylate group provides a foundation for extensive structure-activity relationship (SAR) studies. This technical guide consolidates recent findings on the potential therapeutic targets of these analogs, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Potential Therapeutic Targets in Oncology

Indole-2-carboxylate and its amide analogs have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including aberrant signaling pathways, protein-protein interactions, and immune evasion mechanisms.

Protein-Protein Interaction Inhibitors: Targeting 14-3-3η